molecular formula C15H30O8S B1432275 Thiol-PEG6-acid CAS No. 1347750-77-9

Thiol-PEG6-acid

Cat. No.: B1432275
CAS No.: 1347750-77-9
M. Wt: 370.5 g/mol
InChI Key: RSFZNXGXOCUHLT-UHFFFAOYSA-N
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Description

Thiol-PEG6-acid, with the CAS Number 1347750-77-9, is a polyethylene glycol (PEG)-based PROTAC linker . It has a molecular weight of 370.46 . It features a reactive thiol group on one end and a carboxylic acid group on the other . This unique chemical structure facilitates the formation of stable, hydrophilic conjugates .


Synthesis Analysis

This compound can be synthesized from hydroxyl functional polymers . The process involves an unsymmetrical disulfide that straightforwardly converts hydroxyl functional polymers to their thiolated counterpart .


Molecular Structure Analysis

The molecular structure of this compound is C15H30O8S . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .


Chemical Reactions Analysis

Thiols, including this compound, can participate in a variety of selective reactions . These include Michael Addition, Thiol–Ene Chemistry (TEC), Thiol–Yne Chemistry (TYC), thiol-epoxy chemistry, and the Michael-type reaction with maleimides . The acid-catalyzed thiol–ene reaction (ACT) is a unique thiol–X conjugation strategy that produces S,X-acetal conjugates .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its physical and chemical properties are influenced by its unique chemical structure, which includes a reactive thiol group and a carboxylic acid group .

Scientific Research Applications

Gold Nanoparticles Modification and Imaging in Cancer Cells

Gold nanoparticles (GNPs) can be modified with thiol compounds, including thiol-ending polyethylene glycol (PEG-SH), to enhance their stability in aqueous solutions. Such modification makes GNPs ideal for bioassays and cancer diagnostics, as demonstrated in studies where GNPs conjugated with epidermal growth factor receptor antibodies were used for imaging cancer cells (Gao et al., 2012).

Development of Biocompatible Hydrogels

PEG-Thiol hydrogels, known for their biocompatibility, are significant in biomedical applications like drug delivery and regenerative medicine. The properties of these hydrogels can be controlled through various cross-linking chemistries, offering tailor-made solutions for specific biomedical applications (Yom-Tov et al., 2016).

Protein Adsorption and Macrophage Uptake of Nanoparticles

PEG surface coatings on nanoparticles, like gold nanoparticles, reduce protein adsorption and nonspecific interactions with cells. A study highlights the use of a hydrophobic shield between the gold surface and the hydrophilic PEG layer, significantly reducing protein adsorption and macrophage uptake, which is crucial for biological systems (Larson et al., 2012).

PEGylation of Proteins for Therapeutic Efficacy

The process of PEGylation, where PEG is covalently attached to proteins, is a strategy to increase the therapeutic efficacy of protein-based medicines. A method involving thiol selective chemistry enhances the stability and efficacy of PEGylated biopharmaceuticals without compromising the protein's structure or biological activity (Brocchini et al., 2008).

Biofunctionalization of Gold Nanorods

Thiol groups introduced to biomolecules enable the efficient functionalization of gold nanorods (GNRs), using methods like Traut's reagent and thiol-polyethylene glycolamine (SH-PEG-NH2). This functionalization is pivotal for the stability and biological activity of GNRs, making them suitable for sensing applications and target detection in biosensors (Wang et al., 2017).

Synthesis of ECM-Mimetic Biomaterials

Synthetic extracellular matrix (ECM) hydrogels can be synthesized using PEG derivatives and thiol-modified glycosaminoglycans for applications in cell culture, wound repair, and tissue engineering. These hydrogels are designed to have minimal cytotoxicity and support cell attachment and proliferation, thereby playing a crucial role in regenerative medicine (Vanderhooft et al., 2007).

Hydrogel Scaffolds for Tissue Engineering

PEG-diacrylamide hydrogels, reacting with thiol groups in peptides, provide bioactive scaffolds for tissue engineering. These hydrogels resist protein adsorption but allow cell secretion of ECM, which adheres to the gels, demonstrating their potential in regenerative medicine applications (Elbert & Hubbell, 2001).

Stability of PEGylated Gold Nanoparticles

Thiol-terminated PEG enhances the stability of gold nanoparticles in various media, including biological fluids. This stability is crucial for the nanoparticles' applications in both catalysis and biology, such as in homocoupling reactions and siRNA delivery to cells (Manson et al., 2011).

Antifouling Properties in Marine Applications

Photocured thiol-ene hydrogel coatings based on PEG demonstrate significant antifouling properties, which are critical for marine applications. The varying PEG length and structural composition of these coatings are efficient against protein adsorption and marine organism colonization (Lundberg et al., 2010).

Mechanism of Action

Target of Action

Thiol-PEG6-acid, a polyethylene glycol (PEG)-based PROTAC linker, is primarily used in the synthesis of PROTACs . The primary targets of this compound are proteins with sulfhydryl (—SH) groups . The maleimide groups at either end of the PEG spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Mode of Action

This compound interacts with its targets, the proteins with sulfhydryl groups, through a process called PEGylation . This process involves the covalent attachment of polyethylene glycol polymer chains to the target molecules, which in this case are proteins . The PEGylation process enhances the water solubility of the proteins, decreases their aggregation, and increases their stability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving proteins with sulfhydryl groups. The PEGylation process can affect various physiological processes, highlighting the importance of this compound in maintaining cellular homeostasis and overall organismal health . .

Pharmacokinetics

The ADME properties of this compound are influenced by its PEGylation. Polyethylene glycol has several chemical properties that make it especially useful in various biological, chemical, and pharmaceutical settings . It is non-toxic, non-immunogenic, and can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it increases the water solubility of the proteins it is attached to . These properties can impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the properties of the target proteins. The PEGylation process enhances the water solubility of the proteins, decreases their aggregation, and increases their stability . This can lead to changes in the function and behavior of the proteins, potentially affecting various cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the reaction between this compound and the sulfhydryl groups on the target proteins . Additionally, factors such as temperature and the presence of other molecules can also potentially influence the action of this compound.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Thiol-PEG6-acid can be found on the AstaTech website .

Future Directions

Thiol-PEG6-acid, as a PEG-based PROTAC linker, has potential applications in the development of new and unique materials . Its unique chemical structure and reactivity make it a promising candidate for future research and development .

Biochemical Analysis

Biochemical Properties

Thiol-PEG6-acid plays a crucial role in biochemical reactions due to its ability to form stable thioether bonds with sulfhydryl groups in proteins and other thiol-containing molecules . This compound interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. Additionally, the carboxylic acid group of this compound can participate in esterification and amidation reactions, further expanding its utility in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins through PEGylation, this compound can alter protein function and stability, leading to changes in cell behavior. For example, PEGylation can enhance the solubility and bioavailability of therapeutic proteins, thereby improving their efficacy in cellular environments .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through its thiol group. This interaction can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins. The PEGylation process can also protect proteins from proteolytic degradation, thereby extending their half-life in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that PEGylated proteins maintain their activity and stability for longer durations compared to non-PEGylated counterparts, highlighting the importance of this compound in enhancing protein stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the therapeutic efficacy of proteins by improving their solubility and bioavailability. At high doses, there may be potential toxic or adverse effects, such as immune responses or off-target interactions. It is essential to determine the optimal dosage of this compound to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The thiol group of this compound can participate in redox reactions, influencing the oxidative state of cells. Additionally, the PEGylation process can affect metabolic flux and metabolite levels by altering the activity and stability of target proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEGylation process can enhance the cellular uptake and distribution of proteins by increasing their solubility and reducing aggregation. Additionally, this compound can influence the localization and accumulation of proteins in specific cellular compartments, thereby modulating their activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The PEGylation process can direct proteins to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the activity and function of proteins, leading to changes in cellular processes and signaling pathways .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O8S/c16-15(17)1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24/h24H,1-14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZNXGXOCUHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160492
Record name 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-77-9
Record name 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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